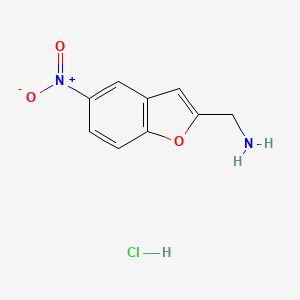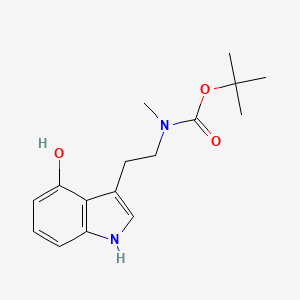![molecular formula C15H26BrNO2 B15297179 Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)
Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 9-bromo-3-azaspiro[55]undecane-3-carboxylate is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed reactions under an inert atmosphere. For example, wet palladium on carbon (Pd/C) can be used as a catalyst in tetrahydrofuran (THF) solution, with the reaction being stirred at 40°C for 40 hours under 45 psi .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it valuable for constructing complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in various reactions, leading to the formation of different products. The spirocyclic structure also contributes to its reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of the bromine atom, which allows for a wide range of chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H26BrNO2 |
|---|---|
Peso molecular |
332.28 g/mol |
Nombre IUPAC |
tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11H2,1-3H3 |
Clave InChI |
VLJSVHZIEKLYCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)Br)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)

amine hydrochloride](/img/structure/B15297156.png)

![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)


![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)

